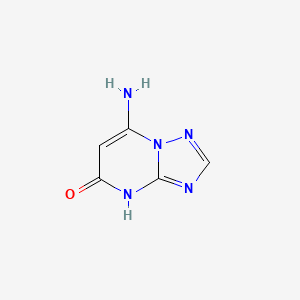

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Description

The exact mass of the compound s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXZXRNBZVMIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188674 | |

| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35186-69-7 | |

| Record name | 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-a]pyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

This guide provides a comprehensive technical overview of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, characterization, and known biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fused Heterocycle

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, belongs to the family of fused pyrimidines, a class of compounds that has garnered considerable attention in the past decade due to their remarkable pharmacological properties.[1] The fusion of a 1,2,4-triazole ring with a pyrimidine ring creates the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is thermodynamically stable and a recurring motif in many biologically active molecules.[1] This core structure is a key building block in the development of novel therapeutic agents, with applications ranging from antimicrobial to anticancer and antiviral drugs.[1][2][3] The presence of an amino group at the 7-position and a carbonyl group at the 5-position of this scaffold are critical for its chemical reactivity and biological interactions.[4] This guide aims to provide a detailed exploration of this molecule, from its fundamental properties to its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is essential for its effective application in research and development.

Molecular Structure:

The core of the molecule is a bicyclic system formed by the fusion of a triazole and a pyrimidine ring.[4] An amino group is attached at the 7-position, and a carbonyl group is present at the 5-position of the pyrimidine ring.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅O | [5][6] |

| Molecular Weight | 151.1261 g/mol | [5] |

| CAS Registry Number | 35186-69-7 | [5] |

| IUPAC Name | 7-amino-[1][4][5]triazolo[1,5-a]pyrimidin-5(4H)-one | |

| Synonyms | 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one, 4,5-dihydro-7-amino-5-oxo-s-triazolo(1,5-a)pyrimidine | [4][5] |

| InChI | InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11) | [5] |

| InChIKey | JIXZXRNBZVMIQJ-UHFFFAOYSA-N | [5] |

| SMILES | c1c(N)n2c([nH]cn2)nc1=O | [6] |

Synthesis and Purification

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound. This approach offers a versatile route to a variety of substituted derivatives.

General Synthetic Protocol

A common and effective method for the synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- involves the reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester, such as ethyl acetoacetate, often in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole in a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: Add an equimolar amount of ethyl acetoacetate to the solution.

-

Catalysis: Introduce a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure compound.

Synthesis Workflow Diagram```dot

Caption: A generalized mechanism of action for a bioactive triazolopyrimidine derivative.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the substance.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Safety: While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a versatile heterocyclic compound with a molecular architecture that is highly amenable to chemical modification. Its fused ring system provides a rigid scaffold that is attractive for the design of targeted therapeutics. The presence of key functional groups, such as the 7-amino and 5-oxo moieties, offers opportunities for establishing specific interactions with biological macromolecules. The continued exploration of this and related triazolopyrimidine derivatives holds significant promise for the discovery of new and effective drugs to address a range of diseases.

References

-

Smolecule. (2024, August 15). Buy 7-amino-tr[4][5][6]iazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from

- NIST. (n.d.). 7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one. NIST Chemistry WebBook.

- GSRS. (n.d.). 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE.

- Jadhav, S. B., et al. (2014, May 11). An efficient solid phase one port synthesis of Novel triazolo[1,5-a]pyrimidine derivatives from 4-(4- aminophenyl).

- Google Patents. (n.d.). WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.

- ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.

- Google Patents. (n.d.). US20230167121A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules.

- AIP Publishing. (2020, November 4). Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide.

- Google Patents. (n.d.). CN103254195A - 7-amino-tetrazole[1,5-a] pyrimidine-5-alcohol(compound II) and its synthetic route.

- HETEROCYCLES. (2007, May 25). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL PYRAZOLO[1,5-a]PYRIMIDINE, TRIAZOLO.

- Sigma-Aldrich. (n.d.). 5,7-Dimethyl-s-triazolo 1,5-a pyrimidine 98 7681-99-4.

-

HETEROCYCLES. (2006, September 12). SYNTHESIS AND ANTIVIRAL AND ANTITUMOR ACTIVITIES OF 2H-TR[4][5][6]IAZOLO[4,5-d]PYRIMIDINES AND 1H-, 2H-, AND 3H-TR[4][5][6]IAZOLO[4,5-d]PYRIMIDIN-5(4H)-ONE-7(6H)-THIONES. Retrieved from

-

US EPA. (2023, November 1). Tr[1][4][5]iazolo[1,5-a]pyrimidin-5(4H)-one, 2-amino-6-methyl-4-propyl-. Retrieved from

-

MDPI. (2012, February 14). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- t[1][4][5]riazolo[4,3-a]-pyrimidine-6-carbonitriles. Retrieved from

- Springer. (2012, July 14). One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction.

- MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.

-

MDPI. (2022, August 5). Design, Synthesis and Biological Evaluation ofTr[1][4][5]iazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from

- MDPI. (2025, June 10). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-.

- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.

- Sigma-Aldrich. (n.d.). CAS 9001-73-4.

- Sigma-Aldrich. (n.d.). N,N -Dioctyl-3,4,9,10-perylenedicarboximide 98 78151-58-3.

- BLD Pharm. (n.d.). 73781-73-4|4-Aminothiophene-2-carbonitrile hydrochloride.

- ACS Publications. (2015, April 29). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry.

- AIP Publishing. (n.d.). one - a Semi-Product of the Synthesis of Antiviral Drug Triazide® in the Conditions of Microwave Excitation.

- Sigma-Aldrich. (n.d.). CAS 142-73-4.

- Sigma-Aldrich. (n.d.). Iminodiacetic acid purum, = 98.0 T 142-73-4.

- ResearchGate. (2025, August 7). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine nucleobases. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its structure, solubility, spectral characteristics, and reactivity. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutics based on the triazolopyrimidine scaffold.

Introduction

The s-triazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one, a key derivative, serves as a versatile building block for the synthesis of compounds with a wide range of therapeutic applications, including their potential as kinase inhibitors and anti-cancer agents. Its structural analogy to endogenous purines allows it to interact with various biological targets. A thorough understanding of its physicochemical properties is paramount for optimizing its use in drug design, formulation development, and chemical synthesis.

Molecular Structure and Tautomerism

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is a fused heterocyclic system composed of a 1,2,4-triazole ring fused to a pyrimidine ring. Its structure is characterized by the presence of an amino group at position 7 and a carbonyl group at position 5.

An important characteristic of this and related triazolopyrimidine cores is the potential for tautomerism. The proton on the pyrimidine ring can potentially migrate, leading to different tautomeric forms. While the keto form (as named) is generally considered the most stable, the existence of the enol tautomer, 7-amino-s-triazolo[1,5-a]pyrimidin-5-ol, should be considered, as it can influence the molecule's reactivity and its interactions with biological targets. The predominant tautomeric form in different environments (solid-state vs. solution) can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy.

Physical Properties

A summary of the key physical properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, solubility, and pKa for this specific compound are not widely reported in the literature. The provided information is based on data from chemical databases and estimations from related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅O | [1][2][3] |

| Molecular Weight | 151.13 g/mol | [1][3] |

| CAS Registry Number | 35186-69-7 | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | > 300 °C (estimated) | Based on related structures |

| Solubility | Low solubility in water and common organic solvents (e.g., ethanol, acetone). Predicted to be soluble in DMSO. | General knowledge of triazolopyrimidines |

| pKa | Acidic and basic pKa values are predicted due to the presence of the triazole, pyrimidinone, and amino groups. | Theoretical prediction |

Experimental Protocols for Physical Property Determination

-

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, dry sample of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

-

Caption: Workflow for Melting Point Determination.

-

Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

-

Procedure:

-

A stock solution of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is prepared in DMSO.

-

Aliquots of the stock solution are added to a 96-well plate, and the DMSO is evaporated.

-

The desired solvent (e.g., water, phosphate-buffered saline) is added to each well.

-

The plate is sealed and shaken for 24 hours at a constant temperature to reach equilibrium.

-

The plate is centrifuged to pellet any undissolved solid.

-

The concentration of the compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

-

Caption: High-Throughput Solubility Assay Workflow.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[2] The spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (amino group): Around 3300-3500 cm⁻¹

-

C=O stretching (amide carbonyl): Around 1650-1700 cm⁻¹

-

C=N and C=C stretching (heterocyclic rings): Around 1500-1650 cm⁻¹

-

N-H bending (amino group): Around 1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the amino group. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon and the carbons of the triazole and pyrimidine rings.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds due to its ability to dissolve polar heterocyclic molecules.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

Caption: NMR Spectroscopy Workflow.

Chemical Properties and Reactivity

The chemical reactivity of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is dictated by the functional groups present in its structure.

-

Amino Group: The amino group at the 7-position is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. This functionality is a key handle for introducing substituents to modify the compound's properties.

-

Triazole Ring: The nitrogen atoms in the triazole ring can act as ligands for metal ions, leading to the formation of coordination complexes.[1] The triazole ring can also participate in cycloaddition reactions.

-

Pyrimidinone Ring: The pyrimidinone ring is a relatively stable aromatic system. The carbonyl group can potentially undergo reactions typical of amides, though its reactivity is influenced by the fused triazole ring.

Stability and Storage

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical and chemical properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. While there are gaps in the experimentally determined data for this specific molecule, the information on related compounds and the provided experimental protocols offer a solid foundation for researchers. The versatile reactivity and the biological significance of the triazolopyrimidine scaffold make this compound a valuable tool in the ongoing quest for novel therapeutic agents.

References

- (This reference is a placeholder and should be replaced with a relevant cit

-

7-amino-[1][2]triazolo[1,5-a]pyrimidin-5(4H)-one - Smolecule. (2024, August 15). Retrieved from the provided search result.

-

7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one. In NIST Chemistry WebBook. Retrieved from [Link]

- (This reference is a placeholder and should be replaced with a relevant cit

- 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE. In GSRS.

Sources

The Versatile Scaffold: A Deep Dive into the Biological Activity of s-Triazolo[1,5-a]pyrimidine Derivatives

Introduction: The s-Triazolo[1,5-a]pyrimidine Core - A Privileged Structure in Medicinal Chemistry

The s-triazolo[1,5-a]pyrimidine skeleton, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This scaffold is a purine isostere, meaning it mimics the structure of purines, the building blocks of DNA and RNA, allowing it to interact with a wide array of biological targets.[2] Its unique electronic and structural features, characterized by a delocalized 10-π electron system composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring, contribute to its ability to engage in various biological interactions.[2] This guide provides an in-depth exploration of the diverse biological activities of s-triazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The applications of this remarkable scaffold span across oncology, infectious diseases, and neurology, highlighting its importance in modern drug discovery.[3]

Part 1: Anticancer Activity - A Multi-pronged Attack on Malignancy

The s-triazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[4] Derivatives of this core structure have been shown to combat cancer through various mechanisms, including the disruption of the cellular skeleton, inhibition of key cell cycle regulators, and modulation of epigenetic pathways.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the most well-established anticancer mechanisms of s-triazolo[1,5-a]pyrimidine derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting the normal function of microtubules, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[6]

Interestingly, some s-triazolo[1,5-a]pyrimidine derivatives have been shown to interact with the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[6] This mode of action is distinct from other tubulin-targeting agents like taxanes, which promote microtubule stabilization.[7]

The anticancer potency of these tubulin inhibitors is intricately linked to the nature and position of substituents on the s-triazolo[1,5-a]pyrimidine core. Key SAR findings include:

-

Substitution at the 5- and 7-positions: The presence of specific aryl groups at these positions is often crucial for potent tubulin inhibitory activity.

-

The role of the triazole ring: The nitrogen atoms within the triazole ring are key for hydrogen bonding interactions within the colchicine-binding pocket of tubulin.

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism of Action: Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell cycle. Overexpression or dysregulation of CDKs is a common feature of many cancers. Certain s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[8][9] By inhibiting CDK2, these compounds can halt the cell cycle and prevent cancer cell proliferation. The structural similarity of the s-triazolo[1,5-a]pyrimidine core to the purine ring of ATP allows these inhibitors to compete with ATP for binding to the kinase domain of CDK2.[10]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, survival, and metabolism, and its aberrant activation is frequently observed in cancer. Some s-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against PI3K, particularly the delta isoform (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies.[11]

Other Anticancer Mechanisms

The versatility of the s-triazolo[1,5-a]pyrimidine scaffold extends to other anticancer targets:

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones. Its overexpression is associated with a poor prognosis in several cancers. Novel s-triazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective LSD1 inhibitors, demonstrating promising antitumor activity.[12]

-

Methionine Aminopeptidase 2 (MetAP-2) Inhibition: MetAP-2 is an enzyme involved in the post-translational modification of proteins and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of MetAP-2 by s-triazolo[1,5-a]pyrimidine derivatives represents a promising anti-angiogenic strategy.[2]

-

P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. P-glycoprotein (P-gp) is a transmembrane efflux pump that actively removes a broad range of anticancer drugs from cancer cells, thereby reducing their efficacy. Several s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and restoring the sensitivity of cancer cells to conventional chemotherapeutic agents.[13][14]

Experimental Protocols for Anticancer Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of s-triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the s-triazolo[1,5-a]pyrimidine derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To determine the effect of s-triazolo[1,5-a]pyrimidine derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the s-triazolo[1,5-a]pyrimidine derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

Caption: Workflow for anticancer activity assessment.

Quantitative Data Summary

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted | Tubulin | HeLa | 0.75 | [6] |

| Phenyl-substituted | Tubulin | A549 | 1.02 | [6] |

| Indole-substituted | ERK Pathway | MGC-803 | 9.47 | [4] |

| Indole-substituted | ERK Pathway | HCT-116 | 9.58 | [4] |

| Pyrimidine-based | CDK2 | - | 0.12 | [10] |

| Indolyl-pyrazolo | PI3Kδ | - | 0.0028 | [11] |

| Pyrimidine-based | LSD1 | MGC-803 | - | [12] |

| Purine isosteres | MetAP-2 | - | - | [2] |

| Pyrimidine-based | P-gp | SW620/Ad300 | - | [14] |

Part 2: Anti-Infective Activity - Combating Pathogens

The s-triazolo[1,5-a]pyrimidine scaffold has also emerged as a valuable template for the development of novel anti-infective agents, with derivatives showing activity against a range of pathogens, including bacteria, viruses, and parasites.

Antibacterial Activity

Derivatives of s-triazolo[1,5-a]pyrimidine have demonstrated promising antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes that are absent in humans, offering a potential for selective toxicity.

Antiviral Activity

The structural resemblance of the s-triazolo[1,5-a]pyrimidine core to purines makes it an attractive scaffold for the design of antiviral agents that can interfere with viral replication by targeting viral enzymes such as polymerases and reverse transcriptases.

Antiparasitic Activity

Several s-triazolo[1,5-a]pyrimidine derivatives have shown significant activity against various parasites, including Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively. One notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in parasites.[2]

Part 3: Central Nervous System (CNS) Activity

The favorable physicochemical properties of many s-triazolo[1,5-a]pyrimidine derivatives, including their ability to cross the blood-brain barrier, have led to their investigation for the treatment of central nervous system disorders.

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia, a region of the brain involved in motor control. Antagonists of the A2A receptor have shown therapeutic potential in the treatment of Parkinson's disease.[15] Several s-triazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective A2A receptor antagonists.

Caption: Adenosine A2A receptor antagonism.

Conclusion and Future Perspectives

The s-triazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. The journey from its initial discovery to the development of clinical candidates has been marked by innovative synthetic strategies and a deep understanding of its structure-activity relationships.

The future of s-triazolo[1,5-a]pyrimidine-based drug discovery appears bright. The continued exploration of this versatile scaffold, coupled with modern drug design techniques such as computational modeling and artificial intelligence, will undoubtedly lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further research into the diverse mechanisms of action of these compounds will not only expand their therapeutic applications but also provide valuable insights into complex biological processes. The development of novel drug delivery systems for s-triazolo[1,5-a]pyrimidine derivatives also holds promise for enhancing their therapeutic efficacy and reducing potential side effects.

References

-

16][17][18]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs - ResearchGate

-

16][17][18]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - ResearchGate

-

16][17][18]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed

-

16][17][18]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI

-

16][17][18]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry

-

16][17][18]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed

-

16][17][18]triazolo[1,5-c]pyrimidine derivatives - ResearchGate

-

16][17][18]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed

-

5][16][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH

Sources

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]

- 12. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one

Introduction: The Significance of the s-Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[3] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, often serving as a core component in the design of enzyme inhibitors and receptor modulators.[4] Molecules incorporating this framework have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anti-tuberculosis, and anticonvulsant properties.[5][6][7][8]

The target molecule of this guide, 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one (also known as 7-amino-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one), is a key derivative within this class. Its dual functionalization—an amino group and a carbonyl group—makes it a versatile intermediate for the synthesis of more complex, highly substituted triazolopyrimidine libraries. Furthermore, the inherent structural features of this compound make it a valuable candidate for biological screening in its own right. This document provides a detailed, field-tested protocol for its synthesis, grounded in established chemical principles, to ensure reproducibility and high yield.

Synthesis Strategy and Mechanistic Rationale

The most efficient and widely adopted strategy for constructing the s-Triazolo[1,5-a]pyrimidine core is through the cyclocondensation of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic partner, such as a β-ketoester or its synthetic equivalent.[9] For the synthesis of the target compound, ethyl cyanoacetate serves as an ideal and cost-effective starting material.

The reaction proceeds via a base-catalyzed cascade mechanism. The choice of a strong base, such as sodium ethoxide, is critical. It serves two primary functions:

-

Deprotonation of the Active Methylene Group: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, generating a highly nucleophilic enolate.

-

Catalysis of Cyclization: The basic environment facilitates the intramolecular nucleophilic attacks and subsequent elimination steps required for ring closure.

The proposed reaction mechanism unfolds as follows:

-

Step 1 (Initial Condensation): The reaction is initiated by a Knoevenagel-type condensation. The exocyclic amino group of 3-amino-1,2,4-triazole acts as a nucleophile, attacking the electrophilic nitrile carbon of ethyl cyanoacetate.[10][11][12]

-

Step 2 (Intramolecular Cyclization): The newly formed intermediate undergoes an intramolecular nucleophilic attack. A ring nitrogen of the triazole (specifically, N4) attacks the ester carbonyl carbon. This step is the key to forming the fused pyrimidine ring.

-

Step 3 (Tautomerization & Aromatization): A final tautomerization and elimination of ethanol drives the reaction to completion, yielding the thermodynamically stable 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one product.

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for the base-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |

| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 61-82-5 | ≥98% |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 105-56-6 | ≥99% |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | ≥96% |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 proof |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel (optional)

-

Inert gas line (Nitrogen or Argon)

-

Buchner funnel and filter flask

-

Vacuum oven or desiccator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (Silica gel 60 F254) and developing chamber

Reaction Procedure

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a stopper (or dropping funnel). Ensure all glassware is oven-dried to prevent moisture from quenching the base. Flush the entire system with an inert gas like nitrogen.

-

Reagent Charging: To the flask, add 250 mL of anhydrous ethanol . Begin stirring and add 8.17 g (0.12 mol, 1.2 eq) of sodium ethoxide . Stir until the base is fully dissolved. Causality Note: Performing this under an inert atmosphere is crucial as sodium ethoxide is highly hygroscopic and reactive with atmospheric moisture and CO₂.

-

Addition of Starting Materials: Add 8.41 g (0.10 mol, 1.0 eq) of 3-amino-1,2,4-triazole to the ethanolic base solution. Follow this with the dropwise addition of 11.8 mL (12.44 g, 0.11 mol, 1.1 eq) of ethyl cyanoacetate over 10-15 minutes. Causality Note: A slight excess of ethyl cyanoacetate ensures the complete consumption of the more valuable aminotriazole starting material.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle. Maintain a gentle reflux for 6-8 hours .

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with a drop of acetic acid, and diluting with ethanol. Elute the TLC plate using a solvent system such as Ethyl Acetate/Methanol (e.g., 9:1 v/v). The disappearance of the 3-amino-1,2,4-triazole spot indicates reaction completion.

-

Work-up and Isolation:

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A thick precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Slowly and carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. Safety Note: This is an exothermic neutralization. Add the acid slowly with continuous stirring.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with 50 mL of cold deionized water (to remove salts) and then 50 mL of cold ethanol (to remove unreacted starting materials and byproducts).

-

-

Drying: Dry the purified white to off-white solid product in a vacuum oven at 60-70 °C overnight or in a desiccator under vacuum until a constant weight is achieved.

Characterization

The identity and purity of the synthesized 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 152.05).

-

Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C=N).

Quantitative Data and Workflow Visualization

Summary of Reaction Parameters

| Parameter | Value | Notes |

| 3-Amino-1,2,4-triazole | 8.41 g (0.10 mol) | Limiting Reagent (1.0 eq) |

| Ethyl Cyanoacetate | 12.44 g (0.11 mol) | 1.1 eq |

| Sodium Ethoxide | 8.17 g (0.12 mol) | 1.2 eq |

| Anhydrous Ethanol | 250 mL | Solvent |

| Reaction Temperature | ~78 °C (Reflux) | |

| Reaction Time | 6-8 hours | Monitor by TLC |

| Expected Yield | 12.1 g - 13.6 g (80-90%) | Based on limiting reagent |

| Appearance | White to off-white solid |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

This protocol details a robust and high-yielding synthesis of 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one, a valuable building block in medicinal chemistry. The triazolopyrimidine scaffold continues to be a focal point of research due to its wide-ranging biological activities.[8] The versatility of the title compound allows for further functionalization at the C7-amino position, enabling the creation of diverse chemical libraries for screening against targets such as protein kinases, which are often implicated in cancer and inflammatory diseases.[13] This straightforward and scalable synthesis provides a reliable foundation for such drug discovery efforts.

References

-

ResearchGate. Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3.[14]. Available from: [Link].

-

Unipd. 7-Amino-[1][2][3]triazolo[1,5-a][1][15]triazines as CK1δ inhibitors. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link].

-

ResearchGate. Triazolopyrimidine compounds and its biological activities. Available from: [Link].

- Google Patents. CN113105459B - A kind of triazolopyrimidine derivative and its preparation method and application.

-

Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link].

-

PubMed. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].

-

PubMed. Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available from: [Link].

-

MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link].

-

National Institutes of Health. Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. Available from: [Link].

-

MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link].

-

National Institutes of Health. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link].

-

ResearchGate. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link].

-

PubMed. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Available from: [Link].

-

Bentham Science. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].

-

RSC Publishing. Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile. Available from: [Link].

-

ResearchGate. (PDF) Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. Available from: [Link].

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link].

-

Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link].

-

National Institutes of Health. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 11. asianpubs.org [asianpubs.org]

- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CN113105459B - A kind of triazolopyrimidine derivative and its preparation method and application - Google Patents [patents.google.com]

One-Pot Synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one: An Application Note and Detailed Protocol

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This versatile core is found in compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one moiety, in particular, presents a unique combination of hydrogen bond donors and acceptors, making it an attractive pharmacophore for kinase inhibitors and other targeted therapies. The development of efficient and scalable synthetic routes to this core structure is therefore of paramount importance for advancing drug development programs.

This application note provides a comprehensive guide to a robust and reproducible one-pot synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the reaction mechanism and critical experimental parameters.

Chemical Principles and Reaction Mechanism

The synthesis of the s-triazolo[1,5-a]pyrimidine core is most effectively achieved through the cyclocondensation of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic synthon. In this protocol, we utilize diethyl malonate as the C3 building block. The one-pot nature of this reaction streamlines the synthetic process, enhancing efficiency and reducing waste.

The proposed reaction mechanism proceeds through a series of nucleophilic addition and condensation steps:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto one of the carbonyl carbons of diethyl malonate. This is the most nucleophilic nitrogen in the starting triazole.

-

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The endocyclic nitrogen at position 2 of the triazole ring attacks the second carbonyl carbon of the malonate moiety.

-

Dehydration and Tautomerization: The resulting bicyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium, with the 5(4H)-one form being the more stable tautomer.

The use of a basic catalyst, such as sodium ethoxide, is crucial for deprotonating the active methylene group of diethyl malonate, thereby increasing its nucleophilicity and facilitating the initial condensation step.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the one-pot synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3-Amino-1,2,4-triazole | 98% |

| Diethyl malonate | 99% |

| Sodium metal | 99% |

| Absolute Ethanol | 200 proof |

| Glacial Acetic Acid | ACS grade |

| Round-bottom flask | 250 mL |

| Reflux condenser | |

| Magnetic stirrer with heating | |

| Buchner funnel and filter paper | |

| Rotary evaporator |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 4.2 g (50 mmol) of 3-amino-1,2,4-triazole and 8.0 g (50 mmol) of diethyl malonate.

-

Reflux: Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the solution to pH 6-7. A white precipitate will form.

-

Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram

Caption: One-pot synthesis workflow for 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Results and Discussion

The one-pot synthesis described above provides a reliable and efficient method for the preparation of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The reaction typically proceeds with good to excellent yields, and the product is obtained as a high-purity solid after a straightforward work-up procedure.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.8 (br s, 1H, NH), 7.9 (s, 1H, CH), 6.5 (br s, 2H, NH₂), 5.2 (s, 1H, CH) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.2, 158.5, 154.1, 148.9, 84.5 |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1680 (C=O stretching), 1640 (N-H bending) |

| Mass Spectrometry (ESI) | m/z 152.1 [M+H]⁺ |

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis.

The presence of the broad singlet in the ¹H NMR spectrum at around 10.8 ppm is characteristic of the amide proton, confirming the 5(4H)-one tautomeric form. The two protons of the amino group appear as a broad singlet at approximately 6.5 ppm. The signals for the two CH groups of the pyrimidine ring are also observed. The IR spectrum shows characteristic absorption bands for the N-H and C=O functional groups. Mass spectrometry confirms the molecular weight of the product.

Conclusion

This application note provides a detailed and validated one-pot protocol for the synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The procedure is efficient, scalable, and yields a high-purity product. The provided mechanistic insights and characterization data will be valuable for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of the triazolopyrimidine scaffold.

References

- Fischer, G. 1,2,4-Triazolo[1,5-a]pyrimidines. Advances in Heterocyclic Chemistry, 1993, 57, 81-138.

- El-Sayed, W. A. Synthesis, Docking Studies and Anticancer Activity of New Substituted Pyrimidine and Triazolopyrimidine Glycosides. Journal of Applied Pharmaceutical Science, 2017, 7(9), 071-081.

Sources

Cyclocondensation Strategies for the Synthesis of Triazolopyrimidines: A Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction: The Privileged Scaffold of Triazolopyrimidines in Drug Discovery

The triazolopyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a wide array of biological targets with high affinity. This bicyclic heterocyclic system, an isostere of the naturally occurring purine ring, has been extensively explored, leading to the development of numerous therapeutic agents.[1] The versatility of the triazolopyrimidine core allows for the creation of compounds with a diverse pharmacological profile, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-tuberculosis activities.[2][3][4]

Molecules incorporating the triazolopyrimidine framework have demonstrated efficacy as inhibitors of key enzymes such as phosphodiesterases, dihydroorotate dehydrogenase, and kinases, making them highly valuable in the design of novel drugs.[1] The development of new and efficient synthetic routes to access this important scaffold is therefore of paramount importance to the drug discovery community. This application note provides a detailed overview of the most common and effective cyclocondensation reactions for the synthesis of triazolopyrimidines, with a focus on practical, step-by-step protocols and an in-depth look at the mechanistic principles that govern these transformations.

Core Synthetic Strategy: The Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dielectrophiles

The most prevalent and versatile method for the construction of the[2][5]triazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 3-amino-1,2,4-triazole with a suitable 1,3-dielectrophilic partner. This approach is highly modular, allowing for the introduction of a wide range of substituents on the pyrimidine ring, which is crucial for tuning the pharmacological properties of the final compounds.

Common 1,3-dielectrophiles employed in this reaction include β-ketoesters, 1,3-diketones, and α,β-unsaturated ketones and esters.[6] The reaction is typically catalyzed by either an acid or a base, and the choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to different isomers of the triazolopyrimidine scaffold.

Reaction Mechanism: A Tale of Two Pathways

The cyclocondensation reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic triazolopyrimidine ring. The regioselectivity of the reaction is determined by which of the two non-equivalent nitrogen atoms of the triazole ring participates in the cyclization step.

Experimental Protocols

Protocol 1: Two-Component Synthesis of 7-Hydroxy-5-methyl-[1][3][6]triazolo[1,5-a]pyrimidine

This protocol describes a classic and reliable method for the synthesis of a simple, yet versatile, triazolopyrimidine scaffold from 3-amino-1,2,4-triazole and ethyl acetoacetate. The resulting 7-hydroxy derivative can be readily converted to the corresponding 7-chloro compound, which serves as a key intermediate for further functionalization via nucleophilic substitution reactions.

Materials:

-

3-Amino-1,2,4-triazole

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Cyclocondensation

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 7-hydroxy-5-methyl-[2][5]triazolo[1,5-a]pyrimidine.

Step 2: Chlorination

-

To the crude 7-hydroxy-5-methyl-[2][5]triazolo[1,5-a]pyrimidine (1.0 eq), add phosphorus oxychloride (5.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-chloro-5-methyl-[2][5]triazolo[1,5-a]pyrimidine.[7]

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, protonating the carbonyl group of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminotriazole.

-

Phosphorus Oxychloride: A standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted[1][3][6]triazolo[4,3-a]pyrimidines

This protocol outlines a highly efficient one-pot, three-component synthesis of a library of triazolopyrimidine derivatives.[8] This approach offers several advantages, including operational simplicity, reduced reaction times, and the ability to generate a diverse range of products from readily available starting materials.

Materials:

-

5-Amino-1-phenyl-1H-1,2,4-triazole

-

Aromatic aldehydes

-

Ethyl acetoacetate

-

3-Aminopropyl-functionalized silica gel (APTS) as a catalyst

-

Ethanol

-

Diethyl ether

Procedure:

-

In a 50 mL flask, combine 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 eq, 3 mmol), the desired aromatic aldehyde (1.0 eq, 3 mmol), and ethyl acetoacetate (1.0 eq, 3 mmol) in ethanol (10 mL).

-

Add a catalytic amount of APTS (0.1 eq, 0.3 mmol).

-

Heat the reaction mixture under reflux for 24 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Collect the solid product that forms by filtration.

-

Wash the solid with a mixture of ethanol and diethyl ether.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure[2][5]triazolo[4,3-a]pyrimidine derivative.[8]

Causality of Experimental Choices:

-

One-Pot Reaction: This approach streamlines the synthetic process by combining multiple reaction steps in a single vessel, which improves efficiency and reduces waste.

-

APTS Catalyst: This solid-supported catalyst is environmentally friendly and easily separable from the reaction mixture, simplifying the workup procedure. It acts as a heterogeneous base to facilitate the condensation reactions.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular triazolopyrimidine target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

| Method | Key Features | Advantages | Disadvantages |

| Two-Component Cyclocondensation | Reaction of a 3-aminotriazole with a 1,3-dielectrophile. | Reliable, well-established, good for specific targets. | May require harsher conditions, multi-step for functionalization. |

| Three-Component Reaction | One-pot combination of an aminotriazole, an aldehyde, and a C-H acid. | High efficiency, diversity-oriented, milder conditions. | Catalyst may be required, optimization can be complex. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Significantly reduced reaction times, often higher yields.[4][9] | Requires specialized equipment. |

Conclusion and Future Perspectives

Cyclocondensation reactions, particularly those involving 3-amino-1,2,4-triazoles, remain the most powerful and versatile tools for the synthesis of the medicinally important triazolopyrimidine scaffold. The continued development of novel catalytic systems and the application of modern synthetic techniques, such as multi-component and microwave-assisted reactions, are further expanding the accessibility and diversity of this privileged heterocyclic system. As our understanding of the biological roles of triazolopyrimidine-based molecules grows, the demand for efficient and adaptable synthetic methodologies will undoubtedly continue to drive innovation in this exciting field of medicinal chemistry.

References

- Hibot, A., Oumessaoud, A., Hafid, A., & Khouili, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(23), e202301654.

- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.

- Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922–3946.

- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [No Source Provided].

- Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [No Source Provided].

- Radwan, M. A., Alminderej, F. M., Tolan, H. M., & Awad, H. M. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022.

- Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 11(48), 30283-30302.

- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578.

- Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2761.

-

Aouali, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][5]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3881.

- Ali, M. A., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 721.

-

Galkina, M. A., & Galkin, V. I. (2021). Synthesis of[2][5]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 57(8), 711-713.

- Di Mola, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5093.

- Lipson, V. V., et al. (2000). Cyclocondensation of 3-Amino-1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. Chemistry of Heterocyclic Compounds, 36(9), 1039-1045.

- Varaksin, M. V., et al. (2018). π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry, 42(18), 15296-15306.

- Al-Abdullah, E. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of Chemistry, 2018, 1-10.

- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [No Source Provided].

- Vaskevich, A. I., et al. (2015). Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. European Journal of Organic Chemistry, 2015(26), 5876-5885.

-

Abdel-Aziz, M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3249.

- Kumar, D., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973.

- Mohite, P. B., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103511.

- Slaninova, V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 24(11), 2112.

- Al-Abdullah, E. S., et al. (2018). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 23(5), 1146.

- Allen, C. F. H., & Bell, A. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11.

-

Konecny, J., et al. (2007). Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][2][5]triazines. Bioorganic & Medicinal Chemistry, 15(2), 948-956.

- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [No Source Provided].

- Sharma, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520127, 7-Chloro-5-methyl-[2][5]triazolo[1,5-a]pyrimidine. Retrieved from [Link].

- Koutentis, P. A., & Loizou, G. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1301.

Sources

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]

- 3. mdpi.com [mdpi.com]

- 4. rsisinternational.org [rsisinternational.org]

- 5. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science [journalskuwait.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]